Catharanthine Catharanthine Catharanthine is an organic heteropentacyclic compound and monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus via strictosidine. It is a bridged compound, an organic heteropentacyclic compound, a methyl ester, a monoterpenoid indole alkaloid, a tertiary amino compound and an alkaloid ester. It is a conjugate base of a catharanthine(1+).
Catharanthine is a natural product found in Tabernaemontana catharinensis, Catharanthus trichophyllus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2468-21-5
VCID: VC21333718
InChI: InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
SMILES: CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

Catharanthine

CAS No.: 2468-21-5

VCID: VC21333718

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Catharanthine - 2468-21-5

Description

Catharanthine is a monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle, and other related species like Tabernaemontana divaricata and Tabernaemontana catharinensis . It is a crucial precursor in the synthesis of vinblastine, a widely used anticancer drug, alongside vindoline . Catharanthine's chemical structure is complex, classified as a bridged compound and an alkaloid ester with a molecular formula of C21H24N2O2 and a molecular weight of 336.4 g/mol .

Pharmacological Effects

Catharanthine exhibits several pharmacological activities:

  • Anticancer Properties: It disrupts the cell cycle by interfering with mitotic spindle formation, similar to vinblastine, and has been shown to induce apoptosis and autophagy in cancer cells .

  • Neurotransmitter Modulation: Catharanthine affects dopamine transmission by inhibiting evoked dopamine release and modulating nicotinic acetylcholine receptors (nAChRs), which can influence nicotine self-administration and locomotor activity .

  • Ion Channel Inhibition: It acts as a potent inhibitor of TRPM8 and TRPA1 ion channels, similar to other indole alkaloids .

Research Findings

Recent studies have highlighted catharanthine's potential in various therapeutic areas:

  • Cancer Research: Catharanthine has been shown to reduce oxidative stress and trigger apoptosis in HepG2 cells, indicating its potential as an anticancer agent .

  • Neuropharmacology: Its ability to modulate dopamine release and inhibit nAChRs suggests potential applications in treating substance use disorders and neurological conditions .

  • Autophagy Induction: Catharanthine activates autophagy signaling pathways, which could be beneficial in managing diseases related to cellular stress and degradation .

CAS No. 2468-21-5
Product Name Catharanthine
Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Standard InChI InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
Standard InChIKey CMKFQVZJOWHHDV-NQZBTDCJSA-N
Isomeric SMILES CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
SMILES CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Canonical SMILES CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Synonyms catharanthine
catharanthine monohydrochloride, (2alpha,5beta,6alpha,18beta)-isomer
catharanthine sulfate, (2alpha,5beta,6alpha,18beta)-isome
Reference Mizoguchi et al. Biogenetically inspired synthesis and skeletal diversification of indole alkaloids. Nature Chemistry, doi: 10.1038/nchem.1798, published online 24 November 2013 http://www.nature.com/nchem
PubChem Compound 5458190
Last Modified Aug 15 2023

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